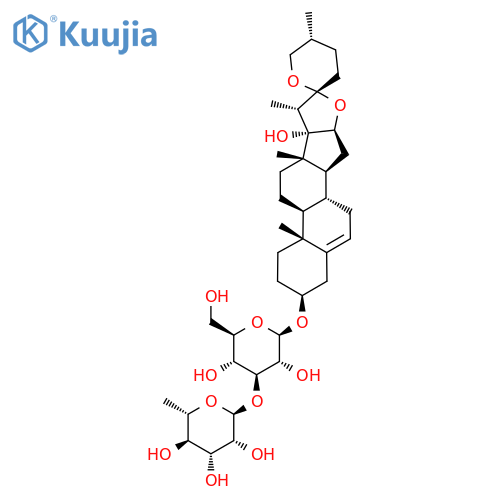Cas no 1038922-95-0 (b-D-Glucopyranoside, (3b,25R)-17-hydroxyspirost-5-en-3-yl3-O-(6-deoxy-a-L-mannopyranosyl)-)

1038922-95-0 structure
商品名:b-D-Glucopyranoside, (3b,25R)-17-hydroxyspirost-5-en-3-yl3-O-(6-deoxy-a-L-mannopyranosyl)-
b-D-Glucopyranoside, (3b,25R)-17-hydroxyspirost-5-en-3-yl3-O-(6-deoxy-a-L-mannopyranosyl)- 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranoside, (3b,25R)-17-hydroxyspirost-5-en-3-yl3-O-(6-deoxy-a-L-mannopyranosyl)-
- Mannioside A
- 17ALPHA-METHYL-4-ANDROSTEN-17BETA-OL-3-ONE
- 17ALPHA-METHYLTESTOSTERONE
- 4-ANDROSTEN-17ALPHA-METHYL-17BETA-OL-3-ONE
- manioside A
- MESTERONE
- METANDREN
- penmesterol
- Penmestrol
- (3beta,25R)-17-Hydroxyspirost-5-en-3-yl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- Pennogenin 3-O-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranoside
- [ "Pennogenin 3-O-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranoside" ]
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
- 3beta,17alpha-dihydroxyspirost-5-ene-3-O-alpha-L-rhamnopyranosyl-(1->3)-beta-D-glucopyranoside
- CHEMBL1169844
- FS-10092
- CS-0023895
- (3,25R)-17-Hydroxyspirost-5-en-3-yl 3-O-(6-deoxy--L-mannopyranosyl)--D-glucopyranoside
- AKOS032961689
- Pennogenin-3-O-alpha-L-rhamnopyranosyl-(1->3)-beta-D-glucopyranoside
- Q27135284
- W-200710
- CHEBI:66665
- 1038922-95-0
- HY-N3323
-
- インチ: 1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-32(45)33(29(42)26(16-40)50-35)51-34-31(44)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35-,36+,37+,38-,39-/m1/s1
- InChIKey: PESPHCXEIPYBIA-ROYLHSTISA-N
- ほほえんだ: O1[C@]2(CC[C@@H](C)CO2)[C@@H](C)[C@]2([C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@@]12C)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 738.41900
- どういたいしつりょう: 738.419
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 13
- 重原子数: 52
- 回転可能化学結合数: 5
- 複雑さ: 1370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 21
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 197A^2
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 881.7±65.0 °C at 760 mmHg
- フラッシュポイント: 487.0±34.3 °C
- PSA: 196.99000
- LogP: 1.50480
- じょうきあつ: 0.0±0.6 mmHg at 25°C
b-D-Glucopyranoside, (3b,25R)-17-hydroxyspirost-5-en-3-yl3-O-(6-deoxy-a-L-mannopyranosyl)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
b-D-Glucopyranoside, (3b,25R)-17-hydroxyspirost-5-en-3-yl3-O-(6-deoxy-a-L-mannopyranosyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | MM15822-1 mg |
Mannioside A |
1038922-95-0 | 1mg |
$179.03 | 2023-01-03 | ||
| TargetMol Chemicals | TN4493-1 mg |
Mannioside A |
1038922-95-0 | 98% | 1mg |
¥ 1,520 | 2023-07-10 | |
| TargetMol Chemicals | TN4493-1 mL * 10 mM (in DMSO) |
Mannioside A |
1038922-95-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5360 | 2023-09-15 | |
| TargetMol Chemicals | TN4493-1 ml * 10 mm |
Mannioside A |
1038922-95-0 | 1 ml * 10 mm |
¥ 5360 | 2024-07-19 | ||
| Biosynth | MM15822-10 mg |
Mannioside A |
1038922-95-0 | 10mg |
$1,217.40 | 2023-01-03 | ||
| Biosynth | MM15822-5 mg |
Mannioside A |
1038922-95-0 | 5mg |
$760.85 | 2023-01-03 | ||
| TargetMol Chemicals | TN4493-1mg |
Mannioside A |
1038922-95-0 | 1mg |
¥ 1520 | 2024-07-19 |
b-D-Glucopyranoside, (3b,25R)-17-hydroxyspirost-5-en-3-yl3-O-(6-deoxy-a-L-mannopyranosyl)- 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
